physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-methylpropane
physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-methylpropane
An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,3,3,3-Hexafluoro-2-methylpropane
Abstract
This technical guide provides a comprehensive overview of the known (CAS RN: 382-09-2). As a highly fluorinated alkane, this compound exhibits properties that make it a subject of interest in materials science and as a potential building block in synthetic chemistry. This document consolidates available data on its chemical identity, core physical constants, and safety considerations. Furthermore, it outlines robust experimental methodologies for the determination of key properties, offering field-proven insights into the causal basis for procedural choices, particularly relevant given the sparse experimental data in public literature. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific fluorinated compound.
Chemical Identity and Structure
1,1,1,3,3,3-Hexafluoro-2-methylpropane is a saturated alkane where two trifluoromethyl groups are attached to the central carbon of a propane backbone, which also bears a methyl group. This high degree of fluorination profoundly influences its physical and chemical nature, leading to low intermolecular forces, high density, and chemical inertness.
-
IUPAC Name : 1,1,1,3,3,3-hexafluoro-2-methylpropane[1]
-
Molecular Formula : C₄H₄F₆[1]
-
Synonyms : 1,1,1-trifluoro-2-trifluoromethylpropane, 1,1-bis(Trifluoromethyl)ethane[1]
The structural representation is as follows:
Caption: 2D representation of 1,1,1,3,3,3-Hexafluoro-2-methylpropane.
Core Physicochemical Properties
The available experimental and computed data for 1,1,1,3,3,3-Hexafluoro-2-methylpropane are summarized below. It is critical to note that publicly available experimental data is limited, and some properties are derived from computational models or material safety data sheets which may not have undergone rigorous peer review.
| Property | Value | Source |
| Molecular Weight | 166.06 g/mol | Computed by PubChem[1] |
| Boiling Point | 21°C (69.8°F) | Echemi Safety Data Sheet[2] |
| Melting Point | 21°C (69.8°F) | Echemi Safety Data Sheet[2] |
| Density | 1.3 g/cm³ | Echemi Safety Data Sheet[2] |
| Appearance | No data available | Echemi Safety Data Sheet[2] |
| Odor | No data available | Echemi Safety Data Sheet[2] |
| Solubility | No data available | Echemi Safety Data Sheet[2] |
| Vapor Pressure | No data available | Echemi Safety Data Sheet[2] |
| Flash Point | No data available | Echemi Safety Data Sheet[2] |
Note on Physical State: The reported boiling and melting points being identical at 21°C is highly unusual and likely indicates a data entry error in the source safety data sheet.[2] Given its structure as a small, volatile fluorinated alkane, the 21°C value is far more plausible as a boiling point. At standard laboratory temperatures (~20-25°C), this compound is expected to be a volatile liquid or a gas.
Experimental Protocols for Property Determination
Given the limited published data, researchers may need to determine the properties of 1,1,1,3,3,3-Hexafluoro-2-methylpropane empirically. The following section details validated methodologies tailored for a volatile, low-boiling-point fluorinated compound.
Boiling Point Verification via Distillation
The causality for selecting a specific method hinges on the expected volatility. For a compound with a boiling point near room temperature, a micro-distillation apparatus is ideal to minimize sample loss.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus with a small distilling flask (5-10 mL), a condenser cooled with a circulating fluid at a low temperature (e.g., 5-10°C), and a receiving flask cooled in an ice bath.
-
Sample Introduction: Charge the distilling flask with 2-3 mL of 1,1,1,3,3,3-Hexafluoro-2-methylpropane and a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the flask using a temperature-controlled heating mantle.
-
Observation: Record the temperature at which a steady condensation and distillation rate is observed. This temperature, corrected for atmospheric pressure, is the boiling point. The low-temperature condenser is critical to efficiently capture the highly volatile distillate.
Density Measurement of a Volatile Liquid
Measuring the density of a volatile substance requires minimizing evaporative losses, which would otherwise lead to erroneously high density values. A pycnometer provides a high degree of accuracy.
Methodology:
-
Pycnometer Calibration: Weigh a clean, dry pycnometer of known volume (e.g., 5 mL). Record this as m₁. Calibrate the pycnometer's exact volume by filling it with deionized water at a known temperature and weighing it.
-
Sample Handling: Cool the sample of 1,1,1,3,3,3-Hexafluoro-2-methylpropane to just above its freezing point to reduce its vapor pressure.
-
Filling and Weighing: Fill the cooled pycnometer with the cooled sample, ensuring no air bubbles are present. Place the stopper and allow it to equilibrate to a controlled temperature (e.g., 20.0°C) in a water bath. Weigh the filled pycnometer (m₂).
-
Calculation: The density (ρ) is calculated as: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
Vapor Pressure Determination (Static Method)
The vapor pressure is a critical parameter for handling and safety. The static method, which measures the pressure of the vapor in equilibrium with its liquid phase in a closed system, is a direct and reliable approach.
Workflow for Static Vapor Pressure Measurement:
Caption: Workflow for determining vapor pressure using the static isoteniscope method.
Experimental Rationale:
-
Freeze-Pump-Thaw Cycles: This step is crucial for removing dissolved gases from the liquid sample. Trapped air would contribute to the total pressure, leading to an inaccurate (inflated) vapor pressure reading, as dictated by Dalton's Law of Partial Pressures.
-
Isoteniscope: This specific piece of equipment is designed to confine the liquid and its vapor, allowing for a clear visual indication (equal mercury levels) of when the vapor pressure inside equals the pressure of the external system, which is measured by a manometer.
-
Constant-Temperature Bath: Vapor pressure is highly dependent on temperature. A precisely controlled bath ensures that the measured pressure corresponds accurately to a specific temperature, allowing for the construction of a vapor pressure curve.
Solubility and Interaction Potential
-
Water Solubility: Expected to be extremely low. The molecule lacks any significant polar groups (like -OH or -NH) capable of hydrogen bonding with water. The perfluorinated methyl groups create a highly fluorophilic/hydrophobic shell.
-
Organic Solvent Solubility: It is predicted to be soluble in non-polar organic solvents and other fluorinated compounds. Its miscibility would be highest with solvents that have similar low cohesive energy densities, such as hexane, perfluorohexane, or ethers.
-
Implications for Drug Development: In a pharmaceutical context, its primary utility would likely not be as a direct solvent for active pharmaceutical ingredients (APIs), which are often polar. Instead, it could be explored as a specialized reagent, a non-reactive medium for specific fluorination reactions, or as a component in biphasic systems for extraction and purification.
Safety, Handling, and Storage
The available safety data sheet provides foundational guidance for handling 1,1,1,3,3,3-Hexafluoro-2-methylpropane.[2]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from sources of ignition.[2]
-
Stability: The compound is expected to be chemically stable under normal conditions.[2] Hazardous decomposition products are not specified but would likely include hydrogen fluoride and carbonyl halides upon combustion.
-
Transport: It is classified for transport as a liquefied gas, N.O.S. (Not Otherwise Specified), under UN number 3163 with a hazard class of 2.2 (Non-flammable, non-toxic gas).[2]
Conclusion
1,1,1,3,3,3-Hexafluoro-2-methylpropane is a highly fluorinated alkane characterized by its high volatility and density. The current body of public literature on its physicochemical properties is limited, underscoring the need for empirical determination by researchers working with this compound. Its predicted low polarity and high chemical stability are characteristic of perfluorinated substances. The methodologies and safety protocols outlined in this guide provide a framework for scientists to safely handle and accurately characterize this compound, enabling its potential application in advanced material science and synthetic chemistry.
References
- 1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPANE Safety D
-
1,1,1,3,3,3-Hexafluoro-2-methylpropane , PubChem, National Center for Biotechnology Information, [Link]
